

# Verlukast-d6 (CAS Number: 153698-86-3): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Verlukast-d6

Cat. No.: B1140618

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **Verlukast-d6**, a deuterated analog of the potent leukotriene receptor antagonist, Verlukast. This document outlines supplier information, key technical data, experimental applications, and the underlying pharmacology, serving as a comprehensive resource for its use in research and development.

## Core Compound Information

**Verlukast-d6** is the deuterium-labeled version of Verlukast (MK-679), a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).<sup>[1]</sup> The introduction of deuterium atoms creates a heavier isotopologue, making it an ideal internal standard for mass spectrometry-based quantification of Verlukast in biological matrices.<sup>[1]</sup> Its CAS number is 153698-86-3.

## Supplier and Technical Data

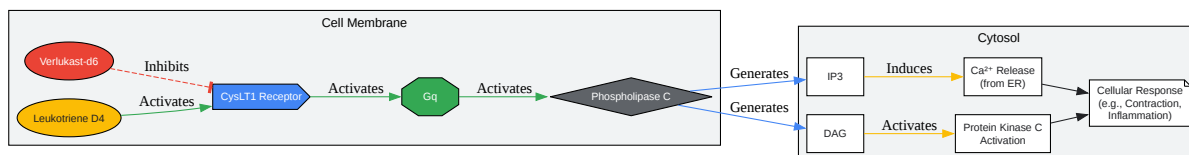
**Verlukast-d6** is available from several specialized chemical suppliers. While specific purity and isotopic enrichment values are lot-dependent and should be confirmed with a certificate of analysis from the supplier, the following table summarizes publicly available information from prominent vendors.

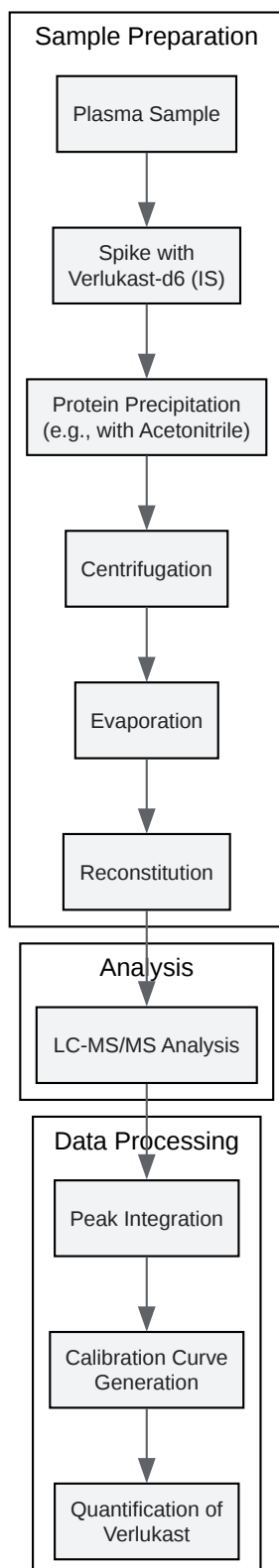
Supplier	Synonyms	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment	Available Quantities
MedChem Express	MK-679-d6, L 668019-d6	C <sub>26</sub> H <sub>21</sub> D <sub>6</sub> C IN <sub>2</sub> O <sub>3</sub> S <sub>2</sub>	521.13	>98% (typical)	Information available upon request	1 mg, 10 mg
LGC Standards	-	C <sub>26</sub> H <sub>21</sub> D <sub>6</sub> C IN <sub>2</sub> O <sub>3</sub> S <sub>2</sub>	521.13	High Purity	Information available upon request	1 mg, 10 mg
Santa Cruz Biotechnology	-	C <sub>26</sub> H <sub>21</sub> D <sub>6</sub> C IN <sub>2</sub> O <sub>3</sub> S <sub>2</sub>	521.12	Information available upon request	Information available upon request	Inquire
Cayman Chemical	-	C <sub>26</sub> H <sub>21</sub> D <sub>6</sub> C IN <sub>2</sub> O <sub>3</sub> S <sub>2</sub>	521.1	Information available upon request	Information available upon request	Inquire
Toronto Research Chemicals	-	C <sub>26</sub> H <sub>21</sub> D <sub>6</sub> C IN <sub>2</sub> O <sub>3</sub> S <sub>2</sub>	521.13	Information available upon request	Information available upon request	Inquire

## Mechanism of Action: CysLT1 Receptor Antagonism

Verlukast exerts its pharmacological effect by selectively blocking the CysLT1 receptor. Cysteinyl leukotrienes (LTC<sub>4</sub>, LTD<sub>4</sub>, and LTE<sub>4</sub>) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[2] By binding to the CysLT1 receptor, these leukotrienes trigger a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil migration. Verlukast competitively inhibits the binding of these endogenous ligands to the CysLT1 receptor, thereby mitigating their pro-inflammatory effects.

The signaling pathway initiated by CysLT1 receptor activation, and consequently blocked by Verlukast, is depicted below.





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## References

- 1. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]
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